N-[2-(4-chloro-1H-indol-1-yl)ethyl]isonicotinamide
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Overview
Description
N-[2-(4-chloro-1H-indol-1-yl)ethyl]isonicotinamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chloro-1H-indol-1-yl)ethyl]isonicotinamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis method, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Coupling with Isonicotinamide: The chlorinated indole is then coupled with isonicotinamide using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chloro-1H-indol-1-yl)ethyl]isonicotinamide can undergo various chemical reactions, including:
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Corresponding oxides.
Reduction: Reduced derivatives.
Substitution: Substituted indole derivatives.
Scientific Research Applications
N-[2-(4-chloro-1H-indol-1-yl)ethyl]isonicotinamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-chloro-1H-indol-1-yl)ethyl]isonicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1H-indol-3-yl)ethyl]isonicotinamide
- N-[2-(5-chloro-1H-indol-1-yl)ethyl]isonicotinamide
- N-[2-(6-chloro-1H-indol-1-yl)ethyl]isonicotinamide
Uniqueness
N-[2-(4-chloro-1H-indol-1-yl)ethyl]isonicotinamide is unique due to the specific position of the chloro group on the indole ring, which can influence its chemical reactivity and biological activity . This positional specificity can result in distinct interactions with molecular targets and different biological outcomes compared to other similar compounds.
Properties
Molecular Formula |
C16H14ClN3O |
---|---|
Molecular Weight |
299.75 g/mol |
IUPAC Name |
N-[2-(4-chloroindol-1-yl)ethyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H14ClN3O/c17-14-2-1-3-15-13(14)6-10-20(15)11-9-19-16(21)12-4-7-18-8-5-12/h1-8,10H,9,11H2,(H,19,21) |
InChI Key |
FLQKUZKJQAAQLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2CCNC(=O)C3=CC=NC=C3)C(=C1)Cl |
Origin of Product |
United States |
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